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Compound of Interest

Compound Name: Quinoline-6-boronic acid

Cat. No.: B1307814 Get Quote

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes,

and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The

development of small molecule kinase inhibitors has therefore become a major focus of

modern drug discovery.[1] Quinoline-based compounds have emerged as a versatile and

privileged scaffold in this endeavor, with several FDA-approved quinoline-containing kinase

inhibitors used in clinical oncology.[1][3] The incorporation of a boronic acid moiety into the

quinoline scaffold presents a promising strategy for developing novel kinase inhibitors with

unique binding properties and therapeutic potential.[4][5] Boronic acids are known to form

reversible covalent bonds with serine and threonine residues in the active sites of some

kinases, leading to potent and selective inhibition.[6]

The Quinoline Boronic Acid Scaffold

The quinoline ring system provides a rigid and tunable framework for kinase inhibitor design,

allowing for the introduction of various substituents to optimize potency, selectivity, and

pharmacokinetic properties.[3] The boronic acid group, often referred to as a "magic element"

in drug design, can engage in diverse bonding interactions with target proteins.[4] This

combination offers the potential to target kinases in novel ways, including those that have

developed resistance to traditional ATP-competitive inhibitors.
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Quinoline boronic acid-based kinase inhibitors can act through multiple mechanisms. They can

function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase. In

some cases, the boronic acid moiety can form a reversible covalent bond with a nucleophilic

residue, such as a serine or threonine, in or near the kinase active site. This covalent

interaction can lead to high potency and prolonged target engagement. For instance, in the

context of Bruton's tyrosine kinase (BTK), a key player in B-cell signaling, inhibitors that form

covalent bonds have shown significant clinical success.[7][8] While the provided search results

focus more on non-covalent quinoline boronic acid inhibitors, the potential for covalent

targeting remains an important area of exploration.

Featured Application: Dual CLK/ROCK Inhibition in
Oncology
Recent research has identified novel 3H-pyrazolo[4,3-f]quinoline compounds containing a

boronic acid moiety as potent dual inhibitors of CDC-like kinase (CLK) and Rho-associated

coiled-coil containing protein kinase (ROCK).[5][9] Both CLK and ROCK are implicated in

cancer cell growth, migration, and survival, making them attractive targets for anticancer

therapies.[5][10] Dual inhibition of these pathways presents a promising strategy to achieve

enhanced efficacy and overcome potential resistance mechanisms.[5]

Quantitative Data Summary
The inhibitory activities of a series of 3H-pyrazolo[4,3-f]quinoline boronic acid derivatives

against CLK1, CLK2, CLK4, and ROCK2 are summarized below. The data highlights the

structure-activity relationships (SAR) within this chemical series.
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Data synthesized from multiple sources.[5][9]

Experimental Protocols
Synthesis of a Representative Quinoline Boronic Acid
Inhibitor (BT173-C Analog)
This protocol describes a palladium-catalyzed C-4 borylation of a chloroquinoline, a key step in

the synthesis of many quinoline boronic acid inhibitors.[11]

Materials:

Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

Bis(pinacolato)diboron (B2pin2)

Palladium(II) acetate (Pd(OAc)2)

XPhos
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Potassium acetate (KOAc)

1,4-Dioxane (anhydrous)

Argon or Nitrogen gas

Standard glassware for organic synthesis

Silica gel for column chromatography

Procedure:

To an oven-dried reaction flask, add ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (1.0

mmol), B2pin2 (1.2 mmol), Pd(OAc)2 (0.05 mmol), XPhos (0.1 mmol), and KOAc (2.0 mmol).

Evacuate and backfill the flask with argon or nitrogen gas three times.

Add anhydrous 1,4-dioxane (5 mL) via syringe.

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Filter the mixture through a pad of celite, washing with additional ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., hexane/ethyl acetate gradient) to yield the desired borylated quinoline product.

The resulting pinacol ester can be hydrolyzed to the corresponding boronic acid using

standard conditions (e.g., treatment with an acid).

In Vitro Kinase Activity Assay (ADP-Glo™ Assay for
BTK)
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This protocol is adapted for measuring the activity of Bruton's tyrosine kinase (BTK) in the

presence of a quinoline boronic acid inhibitor.[12][13] This assay can be adapted for other

kinases like CLK and ROCK with optimization of the substrate and enzyme concentrations.

Materials:

Recombinant human BTK enzyme

Poly (Glu, Tyr) 4:1 substrate

ATP

Quinoline boronic acid inhibitor stock solution (in DMSO)

BTK Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM

DTT)

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well plates

Plate reader with luminescence detection capabilities

Procedure:

Compound Preparation: Prepare a serial dilution of the quinoline boronic acid inhibitor in

DMSO. Further dilute the compounds in the kinase assay buffer.

Enzyme and Substrate Preparation: Dilute the BTK enzyme and substrate to their final

desired concentrations in the kinase assay buffer.

Assay Plate Setup:

Add 1 µL of the diluted inhibitor or DMSO control to each well of a 384-well plate.

Add 2 µL of the diluted BTK enzyme to each well.

Incubate for 10-15 minutes at room temperature.
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Kinase Reaction:

Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

Incubate the plate at 30°C for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate

a luminescent signal.

Incubate for 30 minutes at room temperature.

Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.

Plot the luminescence signal against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™ for
BTK)
This protocol describes a method to quantify the engagement of a quinoline boronic acid

inhibitor with BTK within living cells.

Materials:

HEK293 cells

NanoLuc®-BTK fusion vector
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BTK NanoBRET™ Tracer

Opti-MEM® I Reduced Serum Medium

FuGENE® HD Transfection Reagent

Quinoline boronic acid inhibitor

White, 96-well cell culture plates

Plate reader capable of measuring BRET signals

Procedure:

Cell Transfection:

Seed HEK293 cells in a 96-well plate.

Transfect the cells with the NanoLuc®-BTK fusion vector using FuGENE® HD according

to the manufacturer's protocol.

Incubate for 24 hours.

Compound Treatment:

Prepare serial dilutions of the quinoline boronic acid inhibitor in Opti-MEM®.

Add the diluted compounds to the transfected cells.

Tracer Addition and Signal Detection:

Add the BTK NanoBRET™ Tracer to the wells.

Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.

Measure the donor and acceptor emission signals using a BRET-capable plate reader.

Data Analysis:
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Calculate the BRET ratio (acceptor emission / donor emission).

Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50 value,

which reflects target engagement.

Visualizations
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Caption: ROCK Signaling Pathway Inhibition.
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Caption: Kinase Inhibition Assay Workflow.
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Caption: Structure-Activity Relationship (SAR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1307814#development-of-kinase-inhibitors-using-
quinoline-boronic-acid-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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